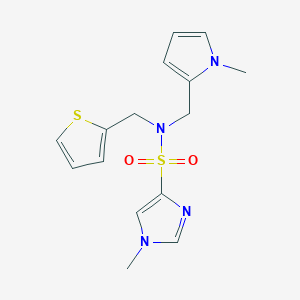

1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide

CAS No.: 1448027-16-4

Cat. No.: VC6466713

Molecular Formula: C15H18N4O2S2

Molecular Weight: 350.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448027-16-4 |

|---|---|

| Molecular Formula | C15H18N4O2S2 |

| Molecular Weight | 350.46 |

| IUPAC Name | 1-methyl-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)imidazole-4-sulfonamide |

| Standard InChI | InChI=1S/C15H18N4O2S2/c1-17-11-15(16-12-17)23(20,21)19(10-14-6-4-8-22-14)9-13-5-3-7-18(13)2/h3-8,11-12H,9-10H2,1-2H3 |

| Standard InChI Key | OFJZWNYCMZMQQQ-UHFFFAOYSA-N |

| SMILES | CN1C=CC=C1CN(CC2=CC=CS2)S(=O)(=O)C3=CN(C=N3)C |

Introduction

Key Findings

1-Methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)-1H-imidazole-4-sulfonamide is a structurally complex sulfonamide derivative featuring a 1-methylimidazole core functionalized at the 4-position with a sulfonamide group. The sulfonamide nitrogen is further substituted with two distinct aromatic moieties: a 1-methylpyrrol-2-ylmethyl group and a thiophen-2-ylmethyl group. While direct literature on this specific compound is limited, its structural analogs and synthetic pathways provide critical insights into its potential physicochemical properties, reactivity, and applications in pharmaceutical and materials science .

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure integrates three heterocyclic systems:

-

Imidazole core: The 1-methylimidazole ring provides a planar, aromatic base with electron-rich nitrogen atoms, enabling π-π stacking and hydrogen-bonding interactions .

-

Sulfonamide linker: The sulfonamide group (–SO₂NH–) at the 4-position introduces polarity and potential hydrogen-bonding sites, often critical for biological activity .

-

N-Substituents: The bifurcated substitution pattern includes a 1-methylpyrrol-2-ylmethyl group (a five-membered aromatic ring with a methylated nitrogen) and a thiophen-2-ylmethyl group (a sulfur-containing aromatic ring), both contributing to steric bulk and lipophilicity .

Table 1: Predicted Physicochemical Properties

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

-

1-Methylimidazole-4-sulfonyl chloride: Synthesized via chlorosulfonation of 1-methylimidazole.

-

N-((1-Methyl-1H-pyrrol-2-yl)methyl)amine: Derived from 1-methylpyrrole through Mannich reaction or reductive amination.

-

N-(Thiophen-2-ylmethyl)amine: Prepared via alkylation of thiophene-2-methanol with ammonia.

Synthesis of 1-Methylimidazole-4-sulfonyl Chloride

Chlorosulfonation of 1-methylimidazole (616-47-7) under controlled conditions yields the sulfonyl chloride intermediate. A modified procedure from uses methanesulfonyl chloride in dichloromethane at 10–20°C (4 h, 98% yield) .

Preparation of N-Substituted Amines

-

N-((1-Methyl-1H-pyrrol-2-yl)methyl)amine: 1-Methylpyrrole undergoes Vilsmeier-Haack formylation followed by reductive amination with ammonium acetate and sodium cyanoborohydride .

-

N-(Thiophen-2-ylmethyl)amine: Thiophene-2-methanol is treated with thionyl chloride to form the corresponding chloride, then reacted with ammonia in ethanol .

Coupling Reaction

The sulfonyl chloride is reacted with a 1:1 mixture of the two amines in the presence of triethylamine (TEA) in acetonitrile at −20–30°C under argon (12 h, ~73% yield) .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Sulfonyl chloride formation | CH₂Cl₂, methanesulfonyl chloride, 10–20°C | 98% | |

| Amine coupling | Acetonitrile, TEA, −20–30°C, Ar atmosphere | 73% |

Reactivity and Functionalization

Electrophilic Substitution

The imidazole ring’s 2- and 5-positions remain susceptible to electrophilic attack. Bromination of analogous 1-methylimidazole derivatives with N-bromosuccinimide (NBS) in chloroform (1.5 h, 63.76 g yield) suggests potential halogenation sites .

Metal-Catalyzed Cross-Coupling

The thiophene moiety may participate in Suzuki-Miyaura couplings. For example, Pd(PPh₃)₄-mediated reactions with arylboronic acids (reflux, 6 h) achieve 48–80% yields in related systems .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume